Cas no 1603310-75-3 (5-(3,5-Dichlorophenyl)thiazol-2-amine)
5-(3,5-Dichlorophenyl)thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(3,5-Dichlorophenyl)thiazol-2-amine
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- Inchi: 1S/C9H6Cl2N2S/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13)
- InChI Key: OFRLQXQTEFEJEE-UHFFFAOYSA-N
- SMILES: S1C(C2=CC(Cl)=CC(Cl)=C2)=CN=C1N
5-(3,5-Dichlorophenyl)thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB607547-250mg |
5-(3,5-Dichlorophenyl)thiazol-2-amine; . |
1603310-75-3 | 250mg |
€408.50 | 2024-07-24 | ||
| abcr | AB607547-500mg |
5-(3,5-Dichlorophenyl)thiazol-2-amine; . |
1603310-75-3 | 500mg |
€560.40 | 2024-07-24 | ||
| abcr | AB607547-1g |
5-(3,5-Dichlorophenyl)thiazol-2-amine; . |
1603310-75-3 | 1g |
€763.30 | 2024-07-24 | ||
| Aaron | AR022KN0-250mg |
5-(3,5-Dichlorophenyl)thiazol-2-amine |
1603310-75-3 | 95% | 250mg |
$546.00 | 2025-02-13 | |
| Aaron | AR022KN0-500mg |
5-(3,5-Dichlorophenyl)thiazol-2-amine |
1603310-75-3 | 95% | 500mg |
$620.00 | 2025-02-13 |
5-(3,5-Dichlorophenyl)thiazol-2-amine Suppliers
5-(3,5-Dichlorophenyl)thiazol-2-amine Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 5-(3,5-Dichlorophenyl)thiazol-2-amine
Introduction to 5-(3,5-Dichlorophenyl)thiazol-2-amine (CAS No. 1603310-75-3) and Its Emerging Applications in Chemical Biology
5-(3,5-Dichlorophenyl)thiazol-2-amine, identified by the chemical abstracts service number 1603310-75-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the thiazole class, a scaffold that is widely recognized for its role in pharmaceuticals and agrochemicals. The presence of chlorine substituents at the 3 and 5 positions of the phenyl ring enhances its electronic properties, making it a versatile intermediate in organic synthesis. The amine functional group at the 2-position of the thiazole ring further contributes to its reactivity, enabling diverse chemical modifications that can tailor its biological profile.
The structural motif of 5-(3,5-Dichlorophenyl)thiazol-2-amine combines the aromatic stability of the phenyl ring with the bioisosteric properties of thiazole, which has been implicated in various biological processes. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a promising candidate for further exploration in drug discovery. Recent studies have highlighted the importance of thiazole-based compounds in modulating enzyme activity and interacting with biological targets, particularly in the context of protein-protein interactions and metabolic pathways.
In recent years, advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive molecules. 5-(3,5-Dichlorophenyl)thiazol-2-amine has been utilized in virtual screening campaigns to identify potential inhibitors of kinases and other enzymes involved in cancer signaling pathways. The dichlorophenyl moiety enhances binding affinity by improving hydrophobic interactions with target proteins, while the thiazole ring provides a rigid framework that stabilizes enzyme-inhibitor complexes. Such structural features make it an attractive scaffold for designing small-molecule drugs with high specificity and efficacy.
One of the most compelling aspects of 5-(3,5-Dichlorophenyl)thiazol-2-amine is its role as a precursor in synthesizing more complex derivatives with tailored biological activities. Researchers have demonstrated its utility in generating novel thiazole-based compounds that exhibit enhanced pharmacokinetic properties and reduced toxicity. For instance, modifications at the amine group can lead to derivatives with improved solubility or metabolic stability, which are critical factors for drug development. The dichlorophenyl substituent also allows for further functionalization via cross-coupling reactions, enabling the introduction of additional pharmacophores that can modulate receptor binding or enzyme inhibition.
The compound has been studied in vitro for its potential effects on cellular pathways relevant to neurodegenerative diseases. Thiazole derivatives are known to interact with metal ions such as copper and zinc, which play crucial roles in neurological disorders like Alzheimer's disease. Preliminary experiments with 5-(3,5-Dichlorophenyl)thiazol-2-amine suggest that it may disrupt toxic metal homeostasis by competing with pathological metal binding sites on proteins. This mechanism could potentially mitigate oxidative stress and neuroinflammation associated with these conditions. While further research is needed to validate these findings, they highlight the compound's therapeutic promise.
In addition to its biological relevance, 5-(3,5-Dichlorophenyl)thiazol-2-amine has found applications in materials science due to its ability to form coordination complexes with transition metals. These complexes exhibit interesting optical and electronic properties, making them suitable for use in luminescent sensors or catalytic systems. The chlorine atoms at the phenyl ring facilitate coordination interactions with metals such as palladium or platinum, which are widely used in cross-coupling reactions and other catalytic processes. Such applications underscore the compound's versatility beyond traditional pharmaceutical contexts.
The synthesis of 5-(3,5-Dichlorophenyl)thiazol-2-amine typically involves multi-step organic transformations starting from commercially available precursors like 3,5-dichlorobenzaldehyde and thioamides. The reaction sequence often includes condensation steps followed by cyclization to form the thiazole core, with subsequent functionalization at the 2-position via nucleophilic substitution or other methods. Optimizing these synthetic routes is crucial for achieving high yields and purity, which are essential for downstream applications such as medicinal chemistry investigations or industrial-scale production.
As research continues to uncover new biological targets and therapeutic strategies, compounds like 5-(3,5-Dichlorophenyl)thiazol-2-amine are likely to play an increasingly important role in drug discovery pipelines. Their unique structural features offer opportunities for innovation across multiple disciplines, from academic research to industrial applications. By leveraging advances in synthetic chemistry and computational modeling, scientists can explore new derivatives and analogs that may unlock novel treatments for a wide range of diseases.
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